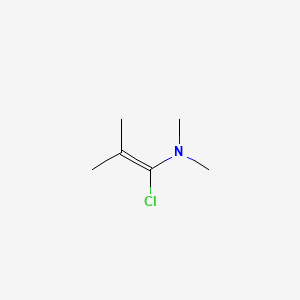

1-Chloro-N,N,2-trimethylpropenylamine

Descripción

Historical Context and Discovery of α-Chloroenamines

The exploration and development of α-chloroenamines as valuable synthetic tools can be largely attributed to the pioneering work of Professor Léon Ghosez and his research group at the University of Louvain in Belgium. eburon-organics.comeburon-organics.comresearchgate.net In the mid-20th century, their systematic investigations into the synthesis and chemical behavior of these compounds revealed their significant potential. researchgate.netorgsyn.org They demonstrated that introducing a chlorine atom at the α-position of a vinylogous amine fundamentally alters its electronic character, transforming it from a nucleophile into a precursor for potent electrophilic species. orgsyn.org This discovery unlocked a new range of reactive intermediates for organic synthesis, paving the way for novel methodologies. researchgate.netorgsyn.org

Nomenclature and Structural Representation of 1-Chloro-N,N,2-trimethylpropenylamine

Accurate naming and clear structural depiction are paramount for effective scientific communication. This section details the various names and key structural features of this important reagent.

Common Names and Synonyms

In recognition of his foundational contributions, this compound is most widely known in the scientific community as Ghosez's Reagent . entegris.comchemspider.comscbt.comchemimpex.com It is also referred to by several other synonyms, including Tetramethyl-α-chloroenamine and (1-Chloro-2-methylpropenyl)dimethylamine. eburon-organics.comeburon-organics.comchemspider.com

IUPAC and Systematic Naming Conventions

Following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for the compound is 1-chloro-N,N,2-trimethylprop-1-en-1-amine . chemspider.comguidechem.com This name precisely describes the molecular structure: a three-carbon (propene) chain with a double bond starting at carbon-1, a chlorine atom on carbon-1, a methyl group on carbon-2, and two methyl groups attached to the nitrogen atom. chemspider.comguidechem.com

Isomeric Considerations (cis/trans) in Synthesis and Reactivity

The presence of the carbon-carbon double bond means that this compound can exist as geometric isomers (cis/trans or E/Z). The synthesis of the reagent can yield a mixture of these isomers. orgsyn.org The specific isomeric composition of the reagent can be a crucial factor, as it may influence the stereochemical course of subsequent reactions, a particularly important consideration in the context of asymmetric synthesis. orgsyn.org

Significance and Broad Impact in Synthetic Chemistry

The importance of Ghosez's reagent in organic synthesis is extensive, primarily due to its function as an efficient activating agent and a precursor to highly reactive keteniminium salt intermediates. orgsyn.org One of its most notable applications is the conversion of carboxylic acids to their corresponding acyl chlorides under neutral reaction conditions, which is advantageous for sensitive substrates. eburon-organics.comeburon-organics.comsigmaaldrich.com This method avoids the harsh conditions of traditional reagents. sigmaaldrich.com

The electrophilic keteniminium ions generated from the reagent are highly effective in [2+2]-cycloaddition reactions with a variety of unsaturated partners, including olefins and imines. orgsyn.org This reactivity provides a powerful pathway for the construction of four-membered ring systems, such as the β-lactam core found in many antibiotics and the cyclobutanone (B123998) framework. entegris.com

The utility of this compound is highlighted by its successful application in the total synthesis of numerous complex natural products, including roseophilin, caloporoside, and various enniatin depsipeptides. sigmaaldrich.comnih.govsigmaaldrich.com Its ability to facilitate challenging bond formations, such as peptide couplings between sterically hindered amino acids with minimal racemization, has cemented its status as an indispensable tool in medicinal chemistry, agrochemical development, and materials science. eburon-organics.comchemimpex.comsigmaaldrich.com

Chemical Compound Data

| Property | Value | Source(s) |

| CAS Number | 26189-59-3 | entegris.comchemspider.comscbt.comguidechem.comsigmaaldrich.com |

| Molecular Formula | C₆H₁₂ClN | entegris.comchemspider.comscbt.comchemimpex.com |

| Molecular Weight | 133.62 g/mol | entegris.comscbt.comchemimpex.comsigmaaldrich.com |

| IUPAC Name | 1-chloro-N,N,2-trimethylprop-1-en-1-amine | chemspider.comguidechem.com |

Compound Names Mentioned in this Article

| Common Name/Synonym | IUPAC Name |

| This compound | 1-chloro-N,N,2-trimethylprop-1-en-1-amine |

| Ghosez's Reagent | 1-chloro-N,N,2-trimethylprop-1-en-1-amine |

| Tetramethyl-α-chloroenamine | 1-chloro-N,N,2-trimethylprop-1-en-1-amine |

| (1-Chloro-2-methylpropenyl)dimethylamine | 1-chloro-N,N,2-trimethylprop-1-en-1-amine |

Structure

3D Structure

Propiedades

IUPAC Name |

1-chloro-N,N,2-trimethylprop-1-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClN/c1-5(2)6(7)8(3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQIRIWDEZSKOCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(N(C)C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348806 | |

| Record name | 1-Chloro-N,N,2-trimethylpropenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26189-59-3 | |

| Record name | 1-Chloro-N,N-2-trimethylpropenylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26189-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-N,N,2-trimethylpropenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-N,N,2-trimethyl-1-propenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Chloro N,n,2 Trimethylpropenylamine

Classical Preparation Routes and Optimizations

The most established synthetic pathways to 1-Chloro-N,N,2-trimethylpropenylamine begin from readily available amide or aminal precursors. These methods are characterized by the formation of key intermediates that are then converted to the final enamine product.

A well-documented and reliable synthesis starts from the tertiary amide, N,N,2-trimethylpropanamide. orgsyn.org The process is a two-step procedure involving the initial formation of a reactive α-chloroiminium chloride salt, which is subsequently converted to the target α-chloro enamine. orgsyn.org

The first step is the reaction of N,N,2-trimethylpropanamide with a chlorinating agent to form 1-Chloro-N,N,2-trimethylpropylideniminium chloride. orgsyn.org This intermediate is a type of Vilsmeier reagent. The iminium salt is then isolated before the next stage of the synthesis. orgsyn.org

The conversion of the tertiary amide into the α-chloroiminium chloride intermediate is achieved using a strong chlorinating and dehydrating agent. Phosgene (B1210022) (COCl₂) is a highly effective reagent for this transformation. orgsyn.orgyoutube.com It reacts with the amide to generate the reactive iminium chloride, which precipitates from the reaction mixture. orgsyn.orgyoutube.com

Due to the extreme toxicity of gaseous phosgene, safer alternatives have been developed and are often used in laboratory settings. youtube.comwikipedia.org Diphosgene (trichloromethyl chloroformate), a liquid, and triphosgene (B27547) (bis(trichloromethyl) carbonate), a solid, are common substitutes that generate phosgene in situ or react in a similar manner. wikipedia.orgsigmaaldrich.com While these alternatives improve handling safety, phosgene itself can sometimes offer superior reactivity, allowing for milder reaction conditions and potentially yielding purer products. sigmaaldrich.com Other reagents like phosphorus oxychloride (POCl₃) are also known to activate amides to form similar reactive intermediates. ionike.com

Table 1: Comparison of Reagents for α-Chloroiminium Chloride Formation

| Reagent | Chemical Formula | Physical State | Key Characteristics |

| Phosgene | COCl₂ | Gas | Highly reactive and efficient; extremely toxic. youtube.comwikipedia.org |

| Diphosgene | CCl₃OCOCl | Liquid | A safer liquid substitute for phosgene. wikipedia.orgsigmaaldrich.com |

| Triphosgene | (CCl₃O)₂CO | Solid | A safer, crystalline substitute for phosgene. youtube.comwikipedia.orgsigmaaldrich.com |

| Phosphorus Oxychloride | POCl₃ | Liquid | Common reagent for Vilsmeier-Haack type reactions. ionike.com |

The second and final step of this synthetic route is the dehydrochlorination of the previously formed 1-Chloro-N,N,2-trimethylpropylideniminium chloride. orgsyn.org This elimination reaction is carried out by treating the iminium salt with a tertiary amine base, such as triethylamine (B128534) (Et₃N). orgsyn.org

The reaction is typically performed by suspending the iminium chloride in an anhydrous solvent like dichloromethane. orgsyn.org Triethylamine is then added, acting as a base to abstract a proton from the α-carbon, which leads to the formation of the carbon-carbon double bond of the enamine and the elimination of a molecule of triethylamine hydrochloride. orgsyn.org The resulting suspension is stirred to ensure complete reaction before the solid hydrochloride byproduct is filtered off. orgsyn.org The final product, this compound, is then isolated from the filtrate and purified by distillation. orgsyn.org

Table 2: Typical Reaction Conditions for Dehydrochlorination

| Parameter | Condition | Source |

| Reactant | 1-Chloro-N,N,2-trimethylpropylideniminium chloride | orgsyn.org |

| Reagent | Triethylamine | orgsyn.org |

| Solvent | Anhydrous Dichloromethane | orgsyn.org |

| Temperature | The reaction is exothermic, with the temperature rising to reflux (~45°C). | orgsyn.org |

| Workup | Addition of petroleum ether to precipitate triethylamine hydrochloride, followed by filtration and distillation of the product. | orgsyn.org |

An alternative synthetic route to this compound has been reported which utilizes 2-methylpropenylidenebis(dimethylamine) as the starting material. orgsyn.org This method involves a direct chlorination mediated by phosphorus trichloride (B1173362) (PCl₃).

This preparation involves the direct treatment of 2-methylpropenylidenebis(dimethylamine) with phosphorus trichloride. orgsyn.org While specific, detailed procedures from public synthesis collections are less common for this route compared to the amide-based method, the transformation relies on the controlled reaction between the two key reactants. The stoichiometry would logically involve at least one equivalent of phosphorus trichloride per equivalent of the bis(dimethylamine) starting material to provide the necessary chlorine atom and facilitate the elimination of one dimethylamino group.

Table 3: Reactants for Phosphorus Trichloride-Mediated Synthesis

| Starting Material | Reagent | Product |

| 2-methylpropenylidenebis(dimethylamine) | Phosphorus Trichloride (PCl₃) | This compound |

The mechanism for this transformation involves the action of phosphorus trichloride as both a chlorinating agent and a Lewis acid. The reaction likely initiates with the attack of one of the nitrogen atoms of the aminal-like starting material on the phosphorus atom of PCl₃. This step makes one of the dimethylamino groups a good leaving group. Subsequent elimination of this group, possibly as a phosphorus-containing species, would generate a transient iminium ion. The chloride, delivered from PCl₃, then attacks the electrophilic carbon, or a concerted mechanism leads to the final chlorinated enamine product. This process effectively substitutes one of the dimethylamino groups with a chlorine atom to furnish the target compound.

Phosphorus Trichloride-Mediated Chlorination of 2-methylpropenylidenebis(dimethylamine)

Scalable Synthesis and Industrial Relevance

The synthetic route starting from N,N,2-trimethylpropanamide is applicable for the large-scale production of this compound with minor modifications. orgsyn.org The use of inexpensive and readily available reagents contributes to its suitability for industrial-level synthesis. orgsyn.org

The industrial relevance of this compound, or Ghosez's reagent, stems from its utility as a highly effective reagent in numerous organic transformations, particularly where neutral reaction conditions are paramount. chemicalbook.comscientificlabs.co.uk It is widely used for the conversion of carboxylic acids into their corresponding acid chlorides. scientificlabs.co.ukentegris.com This method has proven crucial in the total synthesis of several complex natural products, including caloporoside, roseophilin, and (-)-enniatin B. chemicalbook.comscientificlabs.co.uksigmaaldrich.com

Furthermore, this reagent facilitates the mild halogenation of alcohols to alkyl halides. chemicalbook.comentegris.com It also serves as a key reactant in [2+2] cycloaddition reactions, acting as a more reactive synthon than dimethylketene. chemicalbook.com Other applications with industrial significance include the coupling of acids and allylic alcohols with organometallics and the synthesis of ketones from carboxylic acids. chemicalbook.comentegris.com Its versatility also extends to its use as an intermediate in the synthesis of various pharmaceutical compounds. guidechem.com

Handling and Storage Protocols for Stability

Due to its chemical nature, this compound requires specific handling and storage procedures to maintain its stability and integrity. The compound is highly hygroscopic, air-sensitive, and moisture-sensitive, necessitating that all transfers and storage be conducted in the absence of moisture and under an inert atmosphere, such as nitrogen. chemicalbook.comorgsyn.orgentegris.comsigmaaldrich.cn It should be stored in sealed containers. chemicalbook.comorgsyn.org

For optimal stability, the reagent should be kept in a cool, dry, and well-ventilated place, away from heat and sources of ignition. guidechem.comsigmaaldrich.cn The recommended storage temperature is typically between 2°C and 8°C. sigmaaldrich.comsigmaaldrich.com Despite these precautions, the formation of a light precipitate may sometimes occur. chemicalbook.com

The compound is a flammable liquid and vapor. sigmaaldrich.cn Therefore, precautionary measures against static discharge are essential, and the use of non-sparking tools is recommended. guidechem.comsigmaaldrich.cn Personal protective equipment, including protective gloves, clothing, and eye/face protection, should be worn when handling the substance. guidechem.comsigmaaldrich.cn

| Parameter | Recommendation | Reference |

| Atmosphere | Inert gas, such as nitrogen | chemicalbook.comsigmaaldrich.cn |

| Container | Tightly sealed | chemicalbook.comorgsyn.orgsigmaaldrich.cn |

| Temperature | 2-8°C | sigmaaldrich.comsigmaaldrich.com |

| Environment | Cool, dry, and well-ventilated place | guidechem.comsigmaaldrich.cn |

| Hazards | Highly flammable, hygroscopic, air and moisture sensitive | chemicalbook.comorgsyn.orgsigmaaldrich.cn |

| Handling Precautions | Keep away from heat/ignition sources, use non-sparking tools, wear PPE | guidechem.comsigmaaldrich.cn |

Reaction Mechanisms and Chemical Behavior of 1 Chloro N,n,2 Trimethylpropenylamine

Electrophilic Reactivity and Keteniminium Ion Formation

The primary mode of reactivity for 1-Chloro-N,N,2-trimethylpropenylamine involves the formation of a keteniminium ion, a key reactive intermediate. d-nb.infonih.gov These intermediates are the nitrogen analogs of ketenes and possess significant electrophilicity, making them susceptible to attack by a wide array of nucleophiles and partners in cycloaddition reactions. rsc.orgnih.gov

This compound readily undergoes ionization, either spontaneously or with catalysis, to generate the corresponding N,N,2-trimethylpropenylideniminium cation, a type of keteniminium ion. orgsyn.org This process involves the departure of the chloride ion, resulting in a highly electrophilic species. The formation of these keteniminium ions is a critical step that unlocks their extensive chemistry. While they can be generated in situ from tertiary amides using activators like triflic anhydride (B1165640) or phosgene (B1210022), the α-chloro enamine itself serves as a direct and convenient precursor to this reactive cation. chemicalbook.comd-nb.inforsc.orgnih.gov The use of hindered or non-nucleophilic bases can be important in reaction design to prevent the trapping of the generated keteniminium ion by the base itself. d-nb.info

The highly electrophilic nature of the keteniminium ion derived from this compound makes its C-1 carbon a prime target for nucleophilic attack. orgsyn.org A diverse range of nucleophiles can add to this position, leading to the formation of various substituted enamine derivatives or initiating further transformations. d-nb.inforsc.org For instance, reaction with water yields the corresponding amide, while alkoxides and sulfides produce their respective addition products. d-nb.info This reactivity has been exploited in numerous synthetic applications, including Friedel-Crafts type reactions where electron-rich arenes such as furans, pyrroles, and N,N-dialkylanilines act as the nucleophile. d-nb.info

Table 1: Examples of Nucleophilic Additions to Keteniminium Ions

| Nucleophile | Product Type after Addition/Hydrolysis | Source(s) |

|---|---|---|

| Water | Tertiary Amide | d-nb.info |

| Alcohols/Alkoxides | Substituted Enamine / Amide | d-nb.info |

| Thiols/Sulfides | Thioamide derivative | d-nb.info |

| Electron-Rich Arenes (e.g., Furan) | C2-Aminoalkenylated Arene | d-nb.info |

| 1,2-Aminothiols | Thiazoline | d-nb.info |

Keteniminium ions are exceptionally reactive partners in cycloaddition reactions, a characteristic that has been extensively developed for the synthesis of cyclic structures. d-nb.inforsc.org Their utility in these transformations often surpasses that of their ketene (B1206846) counterparts. d-nb.info

The [2+2]-cycloaddition is a hallmark reaction of keteniminium ions. They readily react with a variety of π-systems, including olefins, acetylenes, and imines, to form four-membered rings with high efficiency. orgsyn.orgacs.org The reaction with alkenes is a powerful method for constructing cyclobutanone (B123998) frameworks after hydrolysis of the initial cyclobutylideneiminium ion product. d-nb.infonih.govacs.org This reaction is known to be general and stereoselective. acs.org Similarly, reaction with terminal or symmetrical acetylenes yields cyclobutenylideneiminium ions, which are themselves versatile synthetic intermediates. d-nb.inforsc.orguss.cl The mechanism of these cycloadditions is generally considered to be a concerted, asynchronous process. d-nb.info

While less common than the [2+2] pathway, keteniminium ions can participate in [4+2]-cycloadditions, which are analogous to the Diels-Alder reaction. nih.govrsc.org This mode of reactivity is often observed in intramolecular settings where the substrate is appropriately designed. For example, keteniminium ions generated from precursors with a tethered alkyne and a conjugated diene or styrenic unit can undergo intramolecular [4+2] cycloadditions. rsc.orgrsc.org The outcome of the reaction, whether it proceeds via a [2+2] or a [4+2] pathway, can be controlled by structural features of the substrate, such as the length of the tether connecting the reacting moieties. rsc.orgrsc.org

Table 2: Divergent Reactivity in Intramolecular Cycloadditions of Keteniminium Ions

| Substrate Feature | Favored Cycloaddition Pathway | Resulting Product Type | Source(s) |

|---|---|---|---|

| Three-atom linker to alkyne | [4+2] | Indoline or Carbazole derivatives | rsc.orgrsc.org |

Role of Keteniminium Ions in Cycloaddition Reactions

Nucleophilic Substitution Reactions

Beyond its role as a keteniminium ion precursor, this compound functions as a potent reagent for nucleophilic substitution reactions. chemicalbook.comorgsyn.org It is particularly effective for the conversion of hydroxyl groups into halides under neutral conditions, avoiding the harsh acidic or basic reagents often required for such transformations. chemicalbook.comentegris.comscientificlabs.com This includes the conversion of alcohols to alkyl chlorides and carboxylic acids to acyl chlorides. chemicalbook.comentegris.com The reagent can also be used to prepare other α-halo enamines; for example, reaction with potassium iodide can generate the corresponding α-iodo enamine in situ, and it can be converted to the α-bromo derivative using dibromomethane (B42720). orgsyn.org

Table 3: Selected Nucleophilic Substitution Applications of this compound

| Substrate | Product | Transformation | Source(s) |

|---|---|---|---|

| Carboxylic Acids | Acid Chlorides | Halogenation | chemicalbook.comentegris.comscientificlabs.com |

| Alcohols | Alkyl Chlorides | Halogenation | entegris.com |

| N-protected Amino Acids | Peptide Bonds | Peptide Coupling (via acid chloride) | chemicalbook.com |

Stereochemical Aspects of Reactions

The stereochemical outcomes of reactions involving this compound are of paramount importance, dictating the three-dimensional arrangement of atoms in the resulting molecules. This control is crucial in the synthesis of complex chiral molecules, such as pharmaceuticals and natural products, where specific stereoisomers often exhibit desired biological activity.

Stereoselectivity in Syntheses

While this compound itself is an achiral molecule, the principles of stereoselectivity become highly relevant when considering its synthesis from chiral precursors or its reactions with chiral substrates. The broader class of α-chloroenamines, to which Ghosez's reagent belongs, has been the subject of studies into asymmetric synthesis. nih.gov

Recent advancements have demonstrated the catalytic asymmetric synthesis of chiral vicinal chloroamines through the enantioselective protonation of catalytically generated prochiral chloroenamines using chiral Brønsted acids. nih.gov This methodology, while not directly applied to the synthesis of Ghosez's reagent, establishes a precedent for achieving stereocontrol in the formation of the α-chloroenamine motif. The process allows for the simultaneous creation of a new C-N bond and a chlorine-substituted stereogenic center. nih.gov

Furthermore, the development of photoenzymatic methods has enabled the asymmetric synthesis of α-chloroamides. nih.govnih.gov These approaches utilize engineered enzymes to catalyze the coupling of α,α-dichloroamides with alkenes, affording α-chloroamides with high enantioselectivity. nih.govnih.gov Although these methods produce α-chloroamides rather than α-chloroenamines, they highlight the potential of biocatalysis in controlling stereochemistry at a carbon atom bearing a chlorine and a nitrogen-containing group.

In the context of reactions involving Ghosez's reagent, stereoselectivity is often substrate-controlled. For instance, the reaction of the keteniminium ion, generated from this compound, with a chiral olefin can lead to the formation of diastereomeric cycloadducts. The facial selectivity of the cycloaddition is influenced by the steric and electronic properties of the chiral substrate.

Chiral Derivatization Strategies

A significant application of this compound in stereoselective synthesis is its use as a chiral derivatizing agent, particularly for the activation of carboxylic acids. This strategy is pivotal in the synthesis of peptides and other chiral amides, where the preservation of stereochemical integrity at the α-carbon is critical.

One of the primary challenges in peptide synthesis is the racemization of amino acids during the coupling step. nih.gov The activation of an N-protected amino acid can lead to the formation of a racemizable intermediate. nih.gov Ghosez's reagent offers a solution by converting carboxylic acids into their corresponding acid chlorides under neutral conditions, which can then react with an amine component with minimal racemization. scribd.com This method has been successfully employed in the synthesis of peptides, ensuring the stereochemical purity of the final product. scribd.com The suppression of racemization is a key advantage of using Ghosez's reagent over other coupling agents that may require harsher conditions. peptide.com

The strategy often involves the use of chiral auxiliaries. In a notable approach developed by Ghosez and coworkers, chiral amides derived from C2-symmetric pyrrolidines are used as precursors. researchgate.netscribd.com These chiral amides can be converted into reactive intermediates that undergo cycloaddition reactions. researchgate.netscribd.com This methodology provides a pathway to enantiomerically pure amino acids and other vicinal acylation products of olefins. researchgate.netscribd.com

The following table summarizes representative examples of chiral derivatization using this compound and related systems, highlighting the stereochemical outcomes.

| Substrate | Chiral Auxiliary/Reagent System | Product Type | Stereoselectivity (e.g., ee, dr) | Reference |

| N-Protected Amino Acids | This compound | Peptides | High suppression of racemization | scribd.com |

| Chiral Amides from C2-Symmetric Pyrrolidines | Activation to form keteniminium ions | Enantiomerically pure amino acids | High enantiomeric excess | researchgate.netscribd.com |

| Olefins | Keteniminium salt from N-tosyl sarcosinamide (chiral precursor) | Vicinal acylation products | Moderate enantiomeric excesses | researchgate.netscribd.com |

| Prochiral Chloroenamines | Chiral Brønsted Acid | Chiral Vicinal Chloroamines | High enantioselectivity | nih.gov |

| α,α-dichloroamides and Alkenes | Engineered Photoenzyme | α-Chiral Amides | High enantioselectivity | nih.govnih.gov |

These examples underscore the utility of this compound and its related chemical systems in controlling stereochemistry, making it an indispensable tool for the synthesis of complex, enantiomerically pure molecules.

Applications of 1 Chloro N,n,2 Trimethylpropenylamine in Organic Synthesis

Transformations of Alcohols to Alkyl Halides under Neutral Conditions

One of the primary applications of 1-chloro-N,N,2-trimethylpropenylamine is the conversion of alcohols to alkyl chlorides. eburon-organics.comentegris.com This transformation is notable for proceeding under neutral conditions, which circumvents the need for strong acids like hydrochloric acid (HCl) or other harsh reagents such as thionyl chloride (SOCl₂), which can lead to undesirable side reactions, including molecular rearrangements, especially with secondary and tertiary alcohols. pressbooks.publibretexts.org The reaction with Ghosez's reagent is generally high-yielding and clean. entegris.com

The mechanism involves the initial reaction of the alcohol with the α-chloroenamine to form an intermediate alkoxyiminium salt. The chloride ion, which is displaced in the first step, then attacks the carbon atom of the former alcohol in an Sₙ2-type reaction. This process releases a stable N,N-dimethylisobutyramide byproduct, driving the reaction to completion. This pathway avoids the formation of free carbocations, thus preventing the skeletal rearrangements often observed under acidic conditions.

Ghosez's reagent demonstrates broad applicability for the chlorination of a wide range of alcohol substrates, including primary, secondary, allylic, and even sterically hindered alcohols found in complex molecules like steroids. entegris.com The reaction generally proceeds with high efficiency, with reported yields often falling in the range of 56% to 99%. entegris.com

The reactivity generally follows the expected trend for Sₙ2-type reactions, where less sterically hindered alcohols react more readily.

Primary Alcohols: These are readily converted to the corresponding primary alkyl chlorides in high yields.

Secondary Alcohols: Secondary alcohols also react efficiently. A significant advantage of using Ghosez's reagent is the stereochemical control possible. The reaction typically proceeds with a clean inversion of stereochemistry at the reacting center, which is characteristic of an Sₙ2 mechanism.

Tertiary Alcohols: The conversion of tertiary alcohols is less common. Reagents that proceed via an Sₙ2 mechanism, like Ghosez's reagent, are generally ineffective for tertiary substrates due to severe steric hindrance. pressbooks.pubresearchgate.net Furthermore, tertiary alcohols are prone to elimination reactions under various conditions to form alkenes. libretexts.org

The chemoselectivity of the reagent is a key feature, allowing for the transformation of hydroxyl groups in the presence of other sensitive functionalities that might not be stable to traditional halogenating agents.

Table 1: Conversion of Various Alcohols to Alkyl Chlorides This is an interactive table. Click on the headers to sort the data.

| Substrate Type | Example Product(s) | Reported Yield Range | Citation |

|---|---|---|---|

| Primary Alkyl | Primary Alkyl Chlorides | High | entegris.com |

| Secondary Alkyl | Secondary Alkyl Chlorides | High | entegris.com |

| Allylic | Allylic Chlorides | 56 - 99% | entegris.com |

| Menthyl | Menthyl Chloride | 56 - 99% | entegris.com |

| Propargyl | Propargyl Chlorides | 56 - 99% | entegris.com |

| Steroidyl | Steroidyl Chlorides | 56 - 99% | entegris.com |

Information regarding the specific application of this compound for the selective monohalogenation of polyhydroxylated molecules, such as symmetrical diols, is not extensively available in the reviewed literature. While the selective protection and modification of diols is a recognized synthetic challenge, specific methods or data employing Ghosez's reagent for this purpose were not identified.

Conversion of Carboxylic Acids to Acid Halides (Chlorides, Bromides, Iodides)

The conversion of carboxylic acids into highly reactive acid halides is a cornerstone transformation in organic synthesis, and this compound is an exceptionally mild and efficient reagent for this purpose. sigmaaldrich.comeburon-organics.comsigmaaldrich.com It facilitates the formation of acid chlorides from a wide variety of carboxylic acids with yields typically ranging from 80% to 100%. entegris.com The reaction proceeds smoothly under strictly neutral conditions, which preserves sensitive functional groups within the substrate that might be degraded by conventional reagents like thionyl chloride or oxalyl chloride. sigmaaldrich.comlibretexts.orglibretexts.org

The utility extends beyond chlorides. By first converting the α-chloroenamine to its bromo or iodo counterparts, carboxylic acids can be transformed into the corresponding acid bromides and acid iodides. orgsyn.org

Table 2: Scope of Carboxylic Acid to Acyl Chloride Conversion This is an interactive table. Click on the headers to sort the data.

| R Group of Carboxylic Acid (R-COOH) | Product (R-COCl) | Reported Yield Range | Citation |

|---|---|---|---|

| CCl₃ | Tricholoroacetyl chloride | 80 - 100% | entegris.com |

| t-Butyl | Pivaloyl chloride | 80 - 100% | entegris.com |

| Vinyl | Acryloyl chloride | 80 - 100% | entegris.com |

| 2-Furanyl | Furan-2-carbonyl chloride | 80 - 100% | entegris.com |

| Phenylacetyl | Phenylacetyl chloride | 80 - 100% | entegris.com |

A significant challenge in peptide synthesis is the activation of the carboxylic acid group of an N-protected amino acid for amide bond formation. sigmaaldrich.com Traditional methods that convert the acid to an acid chloride can lead to racemization at the α-carbon, compromising the stereochemical integrity of the resulting peptide. sigmaaldrich.com

This compound provides a powerful solution to this problem. eburon-organics.com It converts N-protected amino acids into their corresponding acid chlorides under neutral conditions, which effectively suppresses the racemization pathways that are prevalent under acidic or strongly basic conditions. sigmaaldrich.comeburon-organics.com This allows for the efficient coupling of amino acids, including sterically hindered or N-alkylated amino acids, while preserving their chirality, a critical factor for biological activity. atlanchimpharma.com

Formation of α-Halo Enamines and α-Cyano Enamines

This compound serves as a versatile precursor for the synthesis of other valuable α-substituted enamines. orgsyn.org The chlorine atom can be readily displaced by other halides or by a cyanide group.

α-Halo Enamines: The corresponding α-fluoro, α-bromo, and α-iodo enamines can be prepared from the parent α-chloroenamine. orgsyn.org For instance, reaction with potassium or cesium fluoride (B91410) yields the α-fluoro enamine, while refluxing in dibromomethane (B42720) produces the α-bromo analogue. orgsyn.org The α-iodo enamine, being less stable, is typically prepared in situ by treating the α-chloroenamine with potassium iodide immediately before its use in a subsequent reaction. orgsyn.org

α-Cyano Enamines: The synthesis of α-cyano enamines is achieved by reacting this compound with a cyanide source. entegris.com Reagents such as potassium cyanide (KX, where X=CN) or zinc cyanide (Zn(CN)₂) are effective for this transformation, affording the α-cyano enamine in yields of up to 80%. entegris.com These products are themselves useful synthetic intermediates.

Table 3: Synthesis of Other α-Substituted Enamines This is an interactive table. Click on the headers to sort the data.

| Starting Material | Reagent(s) | Product | Reported Yield | Citation |

|---|---|---|---|---|

| This compound | KX or Zn(CN)₂ | 1-Cyano-N,N,2-trimethylpropenylamine | up to 80% | entegris.com |

| This compound | KI | 1-Iodo-N,N,2-trimethylpropenylamine | (Prepared in situ) | orgsyn.org |

| This compound | Refluxing CH₂Br₂ | 1-Bromo-N,N,2-trimethylpropenylamine | - | orgsyn.org |

| This compound | KF or CsF | 1-Fluoro-N,N,2-trimethylpropenylamine | - | orgsyn.org |

Preparation of α-Fluoro Enamines from α-Chloro Enamines

The conversion of α-chloro enamines into their corresponding α-fluoro counterparts can be achieved through a straightforward halogen exchange reaction. orgsyn.org Research indicates that treating this compound with alkali metal fluorides, such as potassium fluoride (KF) or cesium fluoride (CsF), effectively substitutes the chlorine atom with fluorine. orgsyn.org This method provides a convenient route to access α-fluoro enamines, which are otherwise challenging to synthesize directly. orgsyn.org

Preparation of α-Iodo Enamines (in situ) and α-Bromo Enamines

Similar halogen exchange strategies are employed for the synthesis of α-bromo and α-iodo enamines. orgsyn.org Due to their generally lower stability, α-iodo enamines are typically prepared in situ when needed for a subsequent reaction. orgsyn.org This is accomplished by reacting this compound with potassium iodide (KI). orgsyn.org

For the bromo derivative, a stable product can be isolated. 1-Bromo-N,N,2-trimethylpropenylamine is effectively synthesized by treating the starting chloro compound with refluxing dibromomethane. orgsyn.org

Table 1: Halogen Exchange Reactions of this compound

| Starting Material | Reagent | Product | Status |

|---|---|---|---|

| This compound | Potassium Fluoride (KF) or Cesium Fluoride (CsF) | 1-Fluoro-N,N,2-trimethylpropenylamine | Isolated Product |

| This compound | Dibromomethane (reflux) | 1-Bromo-N,N,2-trimethylpropenylamine | Isolated Product orgsyn.org |

Coupling Reactions

Ghosez's reagent is instrumental in facilitating coupling reactions, particularly in the formation of ketones from carboxylic acids and organometallic reagents.

Coupling of Acids and Allylic Alcohols with Organometallics (e.g., Grignard Reagents)

A significant application of this compound is the conversion of carboxylic acids into ketones. entegris.com This transformation is a two-step process that proceeds under neutral conditions, making it compatible with sensitive substrates. scientificlabs.co.uk First, the reagent converts the carboxylic acid (R-CO₂H) into a highly reactive acyl chloride intermediate. entegris.comscientificlabs.co.uk This intermediate is not isolated but is subsequently treated with an organometallic reagent, such as a Grignard reagent (R'-MgX), often in the presence of a copper iodide (CuI) catalyst, to yield the corresponding ketone (R-C(O)-R'). entegris.com This method has been shown to be effective for a wide range of alkyl and aryl carboxylic acids and various Grignard reagents, with yields reported between 10-90%. entegris.com

A similar principle applies to the conversion of alkyl alcohols to alkyl chlorides. entegris.com

Table 2: Synthesis of Ketones from Carboxylic Acids using Ghosez's Reagent and Grignard Reagents

| Carboxylic Acid (R Group) | Grignard Reagent (R' Group) | Catalyst | Yield (%) |

|---|---|---|---|

| n-Pentyl (nC₅H₁₁) | n-Butyl (nBu) | CuI | 10-90 entegris.com |

| Cyclohexyl (Cy) | Phenylethyl (CH₂CH₂Ph) | CuI | 10-90 entegris.com |

| tert-Butyl (tBu) | sec-Butyl (sec-Bu) | CuI | 10-90 entegris.com |

| Phenyl (Ph) | tert-Butyl (tBu) | CuI | 10-90 entegris.com |

| 4-Chlorophenyl (4-Cl-C₆H₄) | Various | CuI | 10-90 entegris.com |

Ring Formation Reactions

The reagent's ability to generate keteniminium ions makes it a powerful component in cycloaddition reactions for constructing four-membered rings. orgsyn.org

Synthesis of Cyclobutanones from Olefins and Tertiary Amides

This compound is a key reagent in the synthesis of cyclobutanone (B123998) derivatives from olefins. guidechem.com The reaction proceeds via the formation of a dimethylaminoketeniminium ion, which acts as a potent electrophile. orgsyn.org This ion undergoes a [2+2] cycloaddition reaction with an olefin. The resulting cycloadduct is then hydrolyzed to yield the corresponding cyclobutanone. A specific application of this methodology is the reaction of this compound with an olefin in the presence of zinc chloride (ZnCl₂) as a catalyst to produce substituted cyclobutanones. For instance, this method has been used to synthesize a mixture of 2-acetyl-2,4,4-trimethyl-cyclobutanone and 3-acetyl-2,2,3-trimethyl-cyclobutanone with a reported yield of approximately 34%. guidechem.com

Cycloaddition Synthons for Four-membered Rings

Expanding on the principle described above, this compound serves as a versatile cycloaddition synthon for a variety of four-membered rings. orgsyn.org The key reactive intermediate is the keteniminium ion, generated by the ionization of the α-chloro enamine. orgsyn.org These keteniminium ions are highly electrophilic and readily participate in [2+2] cycloadditions with a range of unsaturated partners, including olefins and acetylenes, to form cyclobutanes and cyclobutenes, respectively. orgsyn.org This reactivity provides a reliable and efficient pathway for constructing strained four-membered ring systems, which are important structural motifs in many complex organic molecules. entegris.com

Table of Compounds

| Compound Name |

|---|

| This compound (Ghosez's reagent) |

| 1-Fluoro-N,N,2-trimethylpropenylamine |

| 1-Bromo-N,N,2-trimethylpropenylamine |

| 1-Iodo-N,N,2-trimethylpropenylamine |

| Potassium Fluoride |

| Cesium Fluoride |

| Potassium Iodide |

| Dibromomethane |

| Grignard reagent |

| Copper Iodide |

| Zinc Chloride |

| 2-acetyl-2,4,4-trimethyl-cyclobutanone |

| 3-acetyl-2,2,3-trimethyl-cyclobutanone |

| Olefins |

| Acetylenes |

| Carboxylic Acids |

| Ketones |

| Alkyl Alcohols |

Electrophilic Aminoalkenylation of Aromatics

This compound and related α-chloroenamines are effective reagents for the electrophilic aminoalkenylation of aromatic compounds. entegris.com This reaction involves the substitution of an aromatic proton with an aminoalkenyl group. The process is driven by the formation of a highly electrophilic keteniminium salt from the α-chloroenamine. This electrophile is potent enough to react with electron-rich aromatic and heterocyclic compounds. The initial product of this aromatic substitution is an iminium salt, which upon hydrolysis, yields a ketone, effectively achieving the acylation of the aromatic ring.

Reagent in Natural Product Total Synthesis

This compound (Ghosez's reagent) serves as a crucial acid halogenation reagent in the total synthesis of numerous complex natural products. sigmaaldrich.comeburon-organics.com Its primary function is the conversion of carboxylic acids into the corresponding acid chlorides under strictly neutral conditions. sigmaaldrich.comeburon-organics.com This mild activation is particularly valuable when dealing with sensitive substrates that are prone to racemization or degradation under harsher acidic or basic conditions, a common challenge in the synthesis of peptides and other intricate molecules. chemicalbook.com The use of this reagent has been instrumental in key steps of several total syntheses, enabling high-yield transformations where other reagents fail. rsc.orgnih.gov

The utility of this compound is highlighted by its successful application in the total synthesis of a diverse array of bioactive natural products. chemicalbook.comsigmaaldrich.com

The reagent was also pivotal in the total syntheses of the alkaloids (±)-Epimeloscine and (±)-Meloscine . sigmaaldrich.com In these syntheses, it was used to prepare an acid chloride in situ for a subsequent acylation reaction. sigmaaldrich.com Further examples of its application include the total syntheses of Caloporoside and the antitumor antibiotic Roseophilin , underscoring the reagent's broad applicability in constructing complex molecular architectures. chemicalbook.comsigmaaldrich.com

Table 1: Application of this compound in Natural Product Synthesis

| Natural Product | Class | Role of Reagent |

|---|---|---|

| Caloporoside | Not specified in sources | Acid activation |

| Roseophilin | Antitumor Antibiotic | Acid activation |

| Enniatin B | Cyclic Depsipeptide | Amide bond formation |

| Epimeloscine | Alkaloid | Acid chloride formation for acylation |

| Meloscine | Alkaloid | Acid chloride formation for acylation |

| Bassianolide | Cyclic Depsipeptide | Amide coupling |

Applications in Polymer Chemistry as a Building Block

The use of this compound as a direct building block or monomer for applications in polymer chemistry is not documented in the reviewed scientific literature. Research indicates that the keteniminium ions generated from this reagent are notably stable against polymerization, in contrast to ketenes. thieme-connect.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Bassianolide |

| Caloporoside |

| Enniatin B |

| Epimeloscine |

| Meloscine |

Derivatives and Analogues of 1 Chloro N,n,2 Trimethylpropenylamine

α-Haloenamine Derivatives (e.g., Bromo, Iodo, Fluoro Analogues)

The chlorine atom in 1-Chloro-N,N,2-trimethylpropenylamine can be readily substituted with other halogens, yielding a range of α-haloenamines with distinct properties and reactivities. These derivatives are typically synthesized from the parent chloro-enamine.

Bromo Analogue : 1-Bromo-N,N,2-trimethylpropenylamine is easily prepared by treating the corresponding chloro compound with refluxing dibromomethane (B42720). orgsyn.org

Iodo Analogue : The iodo derivative, 1-Iodo-N,N,2-trimethylpropenylamine, is generally less stable than its chloro and bromo counterparts and is often prepared in situ for immediate use. orgsyn.org This is typically achieved by reacting the α-chloroenamine with potassium iodide. orgsyn.org

Fluoro Analogue : α-Fluoroenamines can be synthesized from their chloro analogues through a halogen exchange reaction using reagents like potassium or cesium fluoride (B91410). orgsyn.org

All α-haloenamines are known to be highly hygroscopic and must be handled and stored in the absence of moisture, typically in sealed containers. orgsyn.org The variation in the halogen atom impacts the reactivity of the C-X bond, with the iodo derivative being the most reactive and the fluoro derivative being the least, following the general trend of leaving group ability.

| Derivative Name | Method of Preparation | Relative Stability |

|---|---|---|

| 1-Bromo-N,N,2-trimethylpropenylamine | From chloro analogue and refluxing dibromomethane orgsyn.org | Stable |

| 1-Iodo-N,N,2-trimethylpropenylamine | Prepared in situ from chloro analogue and potassium iodide orgsyn.org | Less stable orgsyn.org |

| α-Fluoroenamines | From chloro analogue and potassium/cesium fluoride orgsyn.org | Generally more stable than chloro analogues |

Modifications and Structural Variations for Enhanced Reactivity or Selectivity

The synthetic procedure for creating α-chloroenamines is not limited to N,N-dimethylisobutyramide (the precursor to Ghosez's reagent) and can be generalized to a wide range of amides. This allows for the synthesis of various α-chloroenamines with different structural features, which in turn can influence their reactivity and selectivity. orgsyn.org

The general method involves the reaction of a tertiary or secondary amide with phosgene (B1210022) (or a phosgene equivalent) to form an intermediate iminium chloride, followed by dehydrochlorination with a base like triethylamine (B128534). orgsyn.org By starting with different amides, the substituents on both the nitrogen atom and the carbon backbone of the enamine can be varied.

For example, α-chloroenamines can be derived from:

Monosubstituted acetamides : These derivatives are generally unstable and are typically kept in solution at low concentrations. orgsyn.org

Less reactive amides : Amides that are less basic may require longer reaction times or the use of a catalyst, such as N,N-dimethylformamide (DMF), to accelerate the initial reaction with phosgene. orgsyn.org

The electronic and steric properties of the substituents on the amide precursor directly translate to the resulting α-chloroenamine.

Electronic Effects : Electron-donating groups on the nitrogen or the carbon backbone can increase the nucleophilicity of the enamine at the β-carbon, while electron-withdrawing groups can decrease it. This can influence its reactivity towards various electrophiles.

Steric Effects : Bulky substituents can introduce steric hindrance, which may lead to enhanced regioselectivity or diastereoselectivity in subsequent reactions by directing the approach of incoming reagents.

While the general synthesis allows for a wide variety of structural analogues, specific studies detailing how these variations are systematically used to enhance reactivity or selectivity in a targeted manner are part of ongoing research in synthetic methodology. The versatility of the synthesis, however, provides a clear pathway for creating tailored reagents for specific applications. orgsyn.org

Comparison with Related Reagents in Organic Transformations

This compound (Ghosez's reagent) is primarily known as a mild and effective reagent for the conversion of carboxylic acids into their corresponding acid chlorides under neutral conditions. eburon-organics.com This transformation is a crucial step in many organic syntheses, particularly in the formation of amide bonds, such as in peptide synthesis. The performance of Ghosez's reagent is often compared to other common reagents used for this purpose, such as thionyl chloride and oxalyl chloride.

Thionyl Chloride (SOCl₂) : This is a powerful and inexpensive chlorinating agent. However, its reaction with carboxylic acids produces stoichiometric amounts of hydrogen chloride (HCl) and sulfur dioxide (SO₂). The acidic HCl byproduct can be problematic for substrates containing acid-sensitive functional groups, potentially leading to side reactions or racemization of chiral centers, which is a significant concern in peptide synthesis.

Oxalyl Chloride ((COCl)₂) : Often used with a catalytic amount of DMF, oxalyl chloride is another effective reagent for generating acid chlorides. Its byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and HCl, are volatile, which simplifies purification. While generally milder than thionyl chloride, the generation of HCl still poses a risk to sensitive substrates.

Ghosez's Reagent : The key advantage of Ghosez's reagent is that the conversion of carboxylic acids to acid chlorides proceeds under strictly neutral conditions. The byproduct of the reaction is the water-soluble N,N-dimethylisobutyramide, which can be easily removed during aqueous workup. This mildness makes it particularly suitable for complex molecules with sensitive functional groups and for minimizing racemization in peptide coupling reactions. eburon-organics.com

More recently, fluoroamidinium salts have been introduced as another class of reagents for acid halogenation. These reagents generate acid fluorides, which exhibit greater stability towards water compared to acid chlorides and are less prone to cause racemization through oxazolone formation in peptide synthesis.

| Reagent | Reaction Conditions | Key Byproducts | Primary Advantage | Primary Disadvantage |

|---|---|---|---|---|

| Thionyl Chloride | Often neat, reflux | SO₂, HCl | Low cost, powerful | Harsh, acidic byproducts |

| Oxalyl Chloride | Mild (often with cat. DMF) | CO, CO₂, HCl | Volatile byproducts | Generates HCl |

| Ghosez's Reagent | Neutral | N,N-Dimethylisobutyramide | Mild, neutral conditions eburon-organics.com | Higher cost, moisture sensitive |

| Fluoroamidinium Salts | Mild | Urea derivative | Forms stable acid fluorides, less racemization | Higher cost |

Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 1-Chloro-N,N,2-trimethylpropenylamine. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the unambiguous assignment of each atom within the molecule.

Published ¹H NMR data for this compound reveals the presence of distinct signals corresponding to the different proton environments within the molecule. orgsyn.org While detailed chemical shifts and coupling constants are not extensively reported in readily available literature, the spectra are consistent with the proposed structure, showing resonances for the two methyl groups attached to the double bond and the two methyl groups on the nitrogen atom. orgsyn.org

Table 1: ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm) |

| (CH₃)₂C= | Data not available |

| N(CH₃)₂ | Data not available |

Note: Specific chemical shift values and coupling constants are not detailed in the cited literature.

Cis and Trans Isomer Differentiation

The potential for cis and trans isomerism exists around the carbon-carbon double bond of this compound. In principle, NMR spectroscopy is a powerful tool for differentiating between such isomers. Generally, the spatial arrangement of substituents in cis and trans isomers leads to distinct chemical shifts and coupling constants for the vinyl and allylic protons. The Nuclear Overhauser Effect (NOE) can also be employed to establish through-space proximity between protons, further aiding in the assignment of the correct isomer. However, specific NMR studies detailing the differentiation and characterization of the individual cis and trans isomers of this compound are not prevalent in the surveyed scientific literature.

Other Spectroscopic Techniques (e.g., IR, Mass Spectrometry)

Complementing NMR data, Infrared (IR) spectroscopy and Mass Spectrometry (MS) provide further crucial information about the functional groups and molecular weight of this compound.

The IR spectrum of the compound, as reported in a notable organic synthesis preparation, displays key absorption bands that confirm the presence of its characteristic functional groups. orgsyn.org The band at 1653 cm⁻¹ is indicative of the C=C double bond stretching vibration. Other significant absorptions are observed at 1470, 1451, 1295, 1124, and 1013 cm⁻¹. orgsyn.org

Table 2: Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| C=C Stretch | 1653 |

| Other | 1470, 1451, 1295, 1124, 1013 |

Mass spectrometry confirms the molecular weight of this compound. The mass spectrum shows molecular ion peaks corresponding to the isotopic distribution of chlorine. The observed peaks are at m/z 135 (M+2) and 133 (M), with relative intensities of 24 and 77 respectively, which is consistent with the presence of a single chlorine atom. orgsyn.org The fragmentation pattern also provides structural information, with major fragments observed at m/z 98 (100%), 83 (56%), 82 (23%), 72 (31%), 44 (36%), and 42 (60). orgsyn.org

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 135 | 24 | [M+2]⁺ |

| 133 | 77 | [M]⁺ |

| 98 | 100 | [M-Cl]⁺ |

| 83 | 56 | |

| 82 | 23 | |

| 72 | 31 | |

| 44 | 36 | |

| 42 | 60 |

Computational Chemistry and Theoretical Studies

Molecular Orbital Analysis and Electronic Structure

The electronic structure of 1-Chloro-N,N,2-trimethylpropenylamine is fundamental to its reactivity. As an α-chloroenamine, it possesses a unique arrangement of atoms that gives rise to a distinctive molecular orbital (MO) landscape. researchgate.net The nitrogen atom's lone pair and the carbon-carbon double bond's π-system are key features.

While specific MO calculations for this compound are not abundant in publicly available literature, analogies can be drawn from computational studies of structurally similar substituted propenes. researchgate.net For instance, studies on 3-monosubstituted 2-methylpropenes reveal how substituents influence the energies of the π-orbitals. researchgate.net In this compound, the nitrogen lone pair significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule an effective nucleophile. Conversely, the electron-withdrawing chlorine atom influences the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which is associated with the C-Cl antibonding orbital.

The interaction between the nitrogen lone pair and the C=C π-bond is a crucial aspect of its electronic structure. This interaction leads to a delocalization of electron density, which can be analyzed using techniques like Natural Bond Orbital (NBO) analysis. researchgate.net

A simplified representation of key molecular orbitals is presented below:

| Molecular Orbital | Description | Implication for Reactivity |

| HOMO | Primarily composed of the nitrogen lone pair and the C=C π-orbital. | The high energy of the HOMO makes the molecule susceptible to electrophilic attack. |

| LUMO | Primarily associated with the σ* antibonding orbital of the C-Cl bond. | The relatively low energy of the LUMO makes the molecule a good electrophile at the carbon bearing the chlorine, especially upon ionization. |

This table is a generalized representation based on the principles of molecular orbital theory as applied to similar structures.

Reaction Pathway Modeling and Transition State Analysis

A significant aspect of the chemistry of this compound is its ability to form a highly electrophilic keteniminium ion upon loss of the chloride ion. nih.gov Computational modeling has been instrumental in understanding the energetics and pathways of reactions involving this intermediate.

DFT calculations have been employed to model the reaction pathways of keteniminium ions with various nucleophiles and in cycloaddition reactions. nih.govnih.gov For example, in [2+2] cycloadditions, computational studies can elucidate whether the reaction proceeds through a concerted or stepwise mechanism. These studies often involve locating the transition state(s) on the potential energy surface and calculating the associated activation energies.

A study on the cycloaddition of ketenes with dihydrooxazoles, a reaction mechanistically related to those involving keteniminium ions, utilized DFT (ωB97X-D and mPW1PW91 functionals) and DLPNO-CCSD(T) methods to investigate the potential energy surface. nih.gov The calculations revealed that these cycloadditions are concerted but highly asynchronous. nih.gov

For the keteniminium ion derived from Ghosez's reagent, computational studies have explored its subsequent reactions. For instance, the formation of an allyloxonium ion from a keteniminium species was shown to have a calculated activation energy (ΔΔG‡) of 10.7 kcal/mol. nih.gov The geometry of the transition state provides crucial information about the bond-forming and bond-breaking processes.

Below is a table summarizing hypothetical energy values for a generic reaction pathway involving a keteniminium ion, based on data from related systems. nih.gov

| Species/Transition State | Relative Free Energy (kcal/mol) | Description |

| Keteniminium Ion | 0.0 | Reactant intermediate |

| Transition State 1 (TS1) | +15.0 | Transition state for nucleophilic attack |

| Product Complex | -10.0 | Initial product of the reaction |

The energy values in this table are illustrative and based on computational studies of similar reactive intermediates. nih.gov

Prediction of Reactivity and Selectivity

Computational methods are invaluable for predicting the reactivity and selectivity of this compound and its derived intermediates. Molecular Electrostatic Potential (MEP) maps, for example, can be calculated to visualize the electron-rich and electron-poor regions of the molecule, thereby predicting sites of electrophilic and nucleophilic attack. nanobioletters.com

For this compound, the MEP would likely show a region of negative potential around the nitrogen atom, consistent with its nucleophilic character, and a region of positive potential around the carbon atom bonded to chlorine, indicating its electrophilic character, particularly upon ionization.

DFT calculations can also predict the regioselectivity and stereoselectivity of reactions. In cycloaddition reactions, the relative energies of the transition states leading to different products can be calculated to predict the major product. For example, in the study of ketene (B1206846) cycloadditions, the computational models successfully predicted the experimentally observed regioselectivity. nih.gov

The factors influencing selectivity are often subtle, involving a combination of steric and electronic effects. Computational models can dissect these contributions. For instance, by analyzing the orbital interactions in the transition state (Frontier Molecular Orbital theory), one can rationalize why a particular orientation of reactants is favored.

The following table outlines the types of predictions that can be made using computational chemistry for reactions involving this compound.

| Prediction Type | Computational Method | Information Yielded |

| Site of Reactivity | Molecular Electrostatic Potential (MEP) | Identifies nucleophilic and electrophilic centers. nanobioletters.com |

| Regioselectivity | Transition State Energy Calculations (DFT) | Predicts the favored regioisomer by comparing activation energies. nih.gov |

| Stereoselectivity | Transition State Energy Calculations (DFT) | Predicts the favored stereoisomer by comparing activation energies of diastereomeric transition states. |

| Reaction Feasibility | Calculation of Reaction Enthalpy and Free Energy | Determines if a reaction is thermodynamically favorable. |

Q & A

Q. What is the primary mechanism of 1-chloro-N,N,2-trimethylpropenylamine in organic synthesis?

this compound (Ghosez’s reagent) acts as an acid halogenation reagent, converting carboxylic acids to their corresponding chlorides under strictly neutral conditions. This avoids side reactions (e.g., esterification) common with traditional reagents like thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂], which require acidic or anhydrous environments. The reaction proceeds via nucleophilic attack by the carbonyl oxygen on the electrophilic chlorine of the reagent, forming an acyl chloride and releasing N,N,2-trimethylpropenylamine as a byproduct .

Q. How should this reagent be stored and handled to ensure stability?

The compound is hygroscopic and moisture-sensitive, with instability in solution. Storage at 2–8°C under inert gas (e.g., nitrogen or argon) is critical. Reactions must be conducted in anhydrous solvents (e.g., dichloromethane) with rigorous exclusion of moisture to prevent hydrolysis. Post-reaction purification (e.g., distillation or chromatography) is recommended to isolate the acyl chloride product efficiently .

Q. What are the key physicochemical properties relevant to experimental design?

- Molecular weight : 133.62 g/mol

- Boiling point : 129–130°C (lit.)

- Density : 1.01 g/mL at 25°C

- Hazard classification : UN 2734 (Corrosive, Category 8)

These properties inform solvent selection (low-boiling solvents for easy removal), reaction temperature control, and safety protocols (e.g., corrosion-resistant equipment) .

Advanced Research Questions

Q. How can this reagent resolve contradictions in reactivity data for sterically hindered carboxylic acids?

While traditional reagents fail with bulky substrates (e.g., 2,6-disubstituted benzoic acids), Ghosez’s reagent achieves quantitative conversion due to its neutral reaction conditions and reduced steric hindrance. For example, in the synthesis of valerenic acid derivatives, it successfully chlorinated tertiary carboxylic acids without racemization, as confirmed by FTIR and NMR . Methodological tip: Monitor reaction progress via FTIR (disappearance of the carboxylic acid O–H stretch at ~2500–3300 cm⁻¹ and emergence of the C=O stretch at ~1800 cm⁻¹) .

Q. What strategies optimize its use in carbon isotope labeling of bioactive molecules?

In carbon-13/14 labeling, Ghosez’s reagent enables in situ chlorination of carboxylic acids (e.g., 4-phenylbenzoic acid) to generate acid chlorides, which undergo nickel-catalyzed isotope exchange with labeled CO. Key parameters:

Q. How does its reactivity compare with phosphorus trichloride (PCl₃) in supramolecular chemistry applications?

Unlike PCl₃, which requires acidic conditions and often degrades host-guest complexes, Ghosez’s reagent maintains supramolecular integrity. For instance, it facilitated caspase-9 activation via controlled dimerization in cucurbit[8]uril hosts without disrupting non-covalent interactions. Experimental validation: Use circular dichroism (CD) to confirm retained protein secondary structure post-reaction .

Q. What analytical techniques validate its role in synthesizing foldamer-based enzyme inhibitors?

In foldamer synthesis (e.g., HIV-1 integrase inhibitors), the reagent’s compatibility with carboxylate-functionalized side chains was confirmed via:

- HPLC-MS : Purity >95% after coupling.

- Surface plasmon resonance (SPR) : IC₅₀ values <1 µM for target enzymes.

- Molecular dynamics (MD) : Stability of foldamer-DNA complexes .

Data Contradiction Analysis

Q. Why do some studies report variable yields in peptide coupling reactions?

Discrepancies arise from residual moisture or competing side reactions (e.g., imine formation). For example, in azide-functionalized NCAs, yields improved from 40% to 85% by pre-drying solvents over molecular sieves and using CsI as a stabilizer. Troubleshooting protocol:

Conduct Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O).

Add CsI (0.1 equiv) to suppress byproduct formation .

Methodological Tables

Q. Table 1. Reaction Optimization for Carbon Isotope Labeling

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | L1Ni(CO)₃ | +15% vs. Ni(COD)₂ |

| Temperature | 25°C | >90% retention |

| Solvent | Benzonitrile | No side products |

| Additive | Bu₄NCl | Prevents Ni leaching |

Q. Table 2. Comparison of Chlorination Reagents

| Reagent | pH Range | Steric Tolerance | Typical Yield |

|---|---|---|---|

| Ghosez’s reagent | Neutral | High | 85–95% |

| SOCl₂ | Acidic | Moderate | 70–80% |

| (COCl)₂ | Anhydrous | Low | 60–75% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.